
CID 156588590
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier CID 156588590 is a chemical entity with unique properties and applications. It is important to understand its structure, synthesis, reactions, and applications to fully appreciate its significance in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of CID 156588590 involves specific chemical reactions and conditions. Detailed synthetic routes and reaction conditions are essential for producing this compound with high purity and yield. Industrial production methods may vary, but they typically involve optimized processes to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: CID 156588590 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of specific reagents and conditions. Understanding the types of reactions and the major products formed is crucial for its application in different fields.
Common Reagents and Conditions: The common reagents and conditions used in the reactions of this compound include specific catalysts, solvents, and temperature controls. These factors play a significant role in determining the outcome of the reactions and the quality of the products formed.
Applications De Recherche Scientifique
Chemistry: In chemistry, CID 156588590 is used as a reagent in various synthetic processes. Its unique properties make it valuable for creating complex molecules and studying reaction mechanisms.
Biology: In biological research, this compound is utilized to investigate cellular processes and molecular interactions. Its ability to interact with specific biological targets makes it a useful tool for studying biochemical pathways.
Medicine: In the medical field, this compound has potential applications in drug development and therapeutic interventions. Its interactions with biological molecules can lead to the discovery of new treatments for various diseases.
Industry: In industrial applications, this compound is used in the production of materials and chemicals. Its properties make it suitable for use in manufacturing processes that require specific chemical characteristics.
Mécanisme D'action
The mechanism of action of CID 156588590 involves its interaction with molecular targets and pathways. Understanding how this compound exerts its effects at the molecular level is essential for its application in scientific research and medicine. The pathways involved in its mechanism of action provide insights into its potential therapeutic uses.
Comparaison Avec Des Composés Similaires
Similar Compounds: CID 156588590 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or chemical properties, but this compound has distinct characteristics that set it apart.
Uniqueness: The uniqueness of this compound lies in its specific chemical structure and reactivity
Conclusion
This compound is a compound with significant importance in chemistry, biology, medicine, and industry
Propriétés
Formule moléculaire |
C19H18N5OS |
|---|---|
Poids moléculaire |
364.4 g/mol |
InChI |
InChI=1S/C19H18N5OS/c1-4-13-14(10-20)18(24(2)3)23-19(15(13)11-21)26-16(17(22)25)12-8-6-5-7-9-12/h5-9H,4H2,1-3H3,(H2,22,25) |
Clé InChI |
IMQONUHFWUJRDJ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=NC(=C1C#N)S[C](C2=CC=CC=C2)C(=O)N)N(C)C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



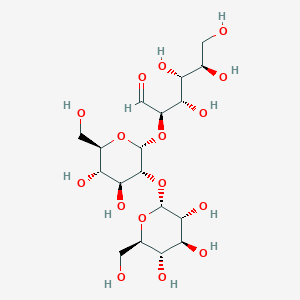
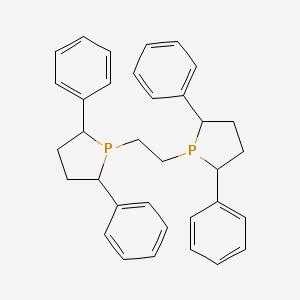
![Zirconium, dichlorobis[(1,2,3,4,5-eta)-1,2,3,4-tetramethyl-2,4-cyclopentadien-1-yl]-](/img/structure/B12349922.png)
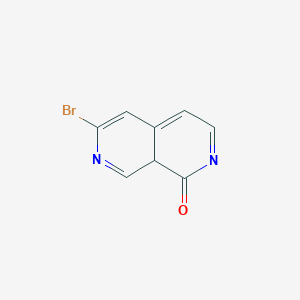
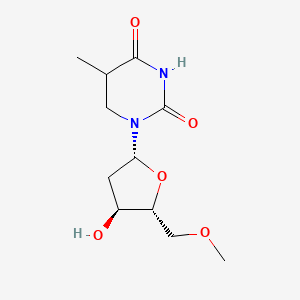
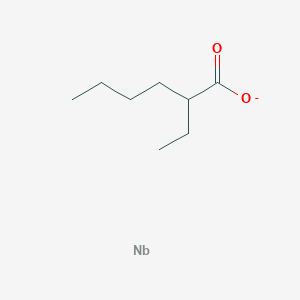
![9-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12349947.png)
![3,5,8-Trioxa-4-phosphatriaconta-12,15,18,21,24,27-hexaen-1-aminium, 7-[(hexadecyloxy)methyl]-4-hydroxy-N,N,N-trimethyl-9-oxo-, inner salt, 4-oxide, (7R,12Z,15Z,18Z,21Z,24Z,27Z)-](/img/structure/B12349953.png)
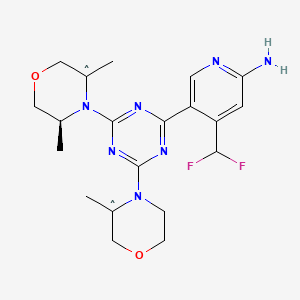
![1-(3-Nitrophenyl)-3-(pyridin-4-ylmethyl)-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione;hydrochloride](/img/structure/B12349959.png)
![3-ethoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-amine](/img/structure/B12349961.png)
![5-[(E)-2-bromoethenyl]-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12349967.png)

